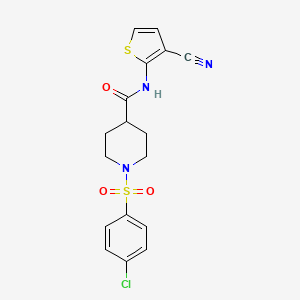

1-(4-chlorophenyl)sulfonyl-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-chlorophenyl)sulfonyl-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C17H16ClN3O3S2 . It is available for purchase from various suppliers.

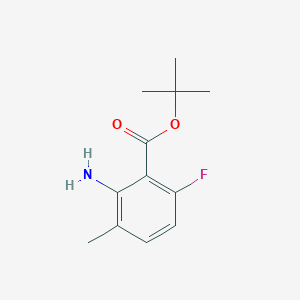

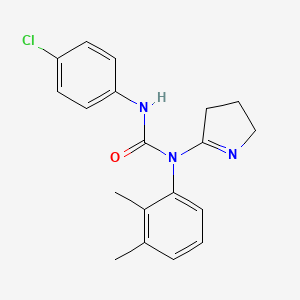

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a sulfonyl group attached to a 4-chlorophenyl group and a 3-cyanothiophen-2-yl group .Applications De Recherche Scientifique

Alzheimer’s Disease Research

A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to explore new drug candidates for Alzheimer’s disease treatment. Through a synthesis process involving 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate, the compounds demonstrated enzyme inhibition activity against acetylcholinesterase, indicating potential as Alzheimer’s disease treatment options (Rehman et al., 2018).

Antimicrobial Activity

Piperidine derivatives have been synthesized to assess their antimicrobial efficacy against pathogens affecting tomato plants, such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum. The study found that specific substitutions on the benzhydryl and sulfonamide rings significantly influence antibacterial activity, with some compounds showing potent antimicrobial activities comparable to standard drugs (Vinaya et al., 2009).

Antioxidant and Anticholinesterase Activities

A study on the synthesis of sulfonyl hydrazone compounds incorporating piperidine rings revealed their significant antioxidant capacity and anticholinesterase activity. These compounds, especially N′-(2,6-diphenylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide, showed promising activities in various antioxidant assays, suggesting their potential in therapeutic applications (Karaman et al., 2016).

Lewis Basic Catalyst in Hydrosilylation

The use of l-Piperazine-2-carboxylic acid derived N-formamides as Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane was investigated. The presence of the arene sulfonyl group significantly influenced the catalyst's enantioselectivity, achieving high yields and selectivities across a range of substrates. This highlights the compound's role in synthetic organic chemistry and potential pharmaceutical applications (Wang et al., 2006).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3S2/c18-14-1-3-15(4-2-14)26(23,24)21-8-5-12(6-9-21)16(22)20-17-13(11-19)7-10-25-17/h1-4,7,10,12H,5-6,8-9H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZJUOKTVQPVIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=C(C=CS2)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)sulfonyl-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2359091.png)

![6-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2359098.png)

![2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2359099.png)

![2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2359100.png)

![Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate](/img/structure/B2359103.png)

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2359104.png)

![3-[[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2359108.png)

![N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2359109.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2359110.png)